Product packaging for (3R,6S)-1,6-Dimethylpiperidin-3-amine(Cat. No.:)

(3R,6S)-1,6-Dimethylpiperidin-3-amine

Cat. No.: B11754999
M. Wt: 128.22 g/mol
InChI Key: LTXJSFOJLSNNLC-NKWVEPMBSA-N
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Description

(3R,6S)-1,6-Dimethylpiperidin-3-amine is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a valuable chiral building block and synthetic intermediate for the preparation of more complex molecules. Its structure is characteristic of compounds that are investigated as potential ligands for biological targets, including the histamine H3 receptor . Research into similar alkylamine-based piperidine structures suggests potential utility in neuroscience research, particularly in the study of central nervous system disorders, cognitive functions, and sleep-wake cycles . The specific stereochemistry of the (3R,6S) isomer is critical for its interaction with enantioselective biological systems, making it a key compound for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B11754999 (3R,6S)-1,6-Dimethylpiperidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(3R,6S)-1,6-dimethylpiperidin-3-amine

InChI

InChI=1S/C7H16N2/c1-6-3-4-7(8)5-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7+/m0/s1

InChI Key

LTXJSFOJLSNNLC-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CC[C@H](CN1C)N

Canonical SMILES

CC1CCC(CN1C)N

Origin of Product

United States

Stereochemistry and Conformational Analysis of 3r,6s 1,6 Dimethylpiperidin 3 Amine

Absolute Configuration and Diastereomeric Relationships

(3R,6S)-1,6-Dimethylpiperidin-3-amine possesses two stereocenters at the C3 and C6 positions of the piperidine (B6355638) ring. The designation (3R,6S) specifies the absolute configuration at these chiral centers according to the Cahn-Ingold-Prelog priority rules. This particular stereoisomer is one of four possible stereoisomers for 1,6-dimethylpiperidin-3-amine, which exist as two pairs of enantiomers.

The relationship between the substituents at the C3 and C6 positions determines the diastereomeric form, which can be either cis or trans. In the case of this compound, the substituents are on opposite sides of the ring, indicating a trans configuration. Its enantiomer is (3S,6R)-1,6-Dimethylpiperidin-3-amine. The other pair of enantiomers, (3R,6R)- and (3S,6S)-1,6-Dimethylpiperidin-3-amine, represent the cis diastereomer.

Table 1: Stereoisomers of 1,6-Dimethylpiperidin-3-amine

ConfigurationRelationship
(3R,6S)Enantiomer of (3S,6R)
(3R,6R)Enantiomer of (3S,6S)
(3R,6S) and (3R,6R)Diastereomers
(3R,6S) and (3S,6S)Diastereomers

Conformational Preferences and Energy Minima

The piperidine ring in this compound is not planar and, similar to cyclohexane, adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. The relative stability of the possible chair conformers is primarily dictated by steric interactions, particularly 1,3-diaxial interactions.

Theoretical and Computational Studies on Conformational Landscapes

While specific comprehensive computational studies for this compound are not widely available in peer-reviewed literature, general principles of conformational analysis of substituted piperidines, supported by computational methods like Density Functional Theory (DFT), can be applied.

DFT calculations are a powerful tool for determining the relative energies of different conformers and the energy barriers for conformational changes, such as ring flipping. For substituted piperidines, these calculations typically confirm that chair conformations are the most stable. The energy difference between conformers with axial versus equatorial substituents can be quantified, with equatorial orientations being generally favored for bulky groups to alleviate steric strain.

One source suggests that for this compound, the energy barrier for the chair-to-chair interconversion has been calculated to be approximately 10.3 kcal/mol via DFT studies. hmdb.ca This value is indicative of a relatively stable chair conformation at room temperature. In the neutral state, the piperidine ring is stabilized in a chair conformation with the 6-methyl group in an equatorial position to reduce steric hindrance. hmdb.ca Upon protonation of the amine, the resulting ammonium group may favor an axial orientation to optimize hydrogen bonding, though this can increase ring strain. hmdb.ca

Table 2: Calculated Conformational Data

ParameterValueMethod
Chair-to-Chair Interconversion Energy Barrier~10.3 kcal/molDFT

Spectroscopic Probes for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal experimental technique for elucidating the conformational preferences of cyclic molecules like piperidines. Key NMR parameters such as chemical shifts and coupling constants are sensitive to the local electronic environment and the dihedral angles between adjacent protons, respectively.

In the context of this compound, ¹H NMR spectroscopy could provide significant insights. The magnitude of the coupling constants between protons on adjacent carbons in the piperidine ring can help determine the axial or equatorial orientation of the substituents. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons is indicative of a trans-diaxial relationship, while smaller coupling constants (1-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships.

While a detailed experimental NMR spectrum for this compound is not publicly available, the analysis of related substituted piperidine derivatives consistently demonstrates the utility of this technique in confirming the predominance of a specific chair conformation. Infrared (IR) spectroscopy can also be used to identify characteristic vibrational modes of the functional groups present in the molecule, although it is generally less informative for detailed conformational analysis compared to NMR.

Advanced Synthetic Methodologies for 3r,6s 1,6 Dimethylpiperidin 3 Amine and Analogues

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for resolving racemic mixtures. These approaches establish the key stereocenters early in the synthetic sequence through the use of chiral auxiliaries, catalysts, or starting materials.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. α-Amino acids are particularly valuable precursors for constructing chiral piperidine (B6355638) scaffolds. nih.govresearchgate.net The inherent stereocenter of the amino acid is carried through the synthesis to define the stereochemistry of the final product.

For instance, D-alanine has been used to prepare chiral vinylogous lactams, which serve as key precursors for cis-2,6-dialkylpiperidine alkaloids like (+)-241D and isosolenopsin. nih.gov The synthesis involves catalytic hydrogenation of the lactam precursor, where the existing stereocenter from D-alanine directs the stereoselective reduction of both an alkene and a ketone, thereby establishing two new stereocenters with a high degree of control. nih.gov A similar strategy, starting from an appropriate chiral amino acid, could be envisioned to set the stereochemistry at the C6 position of the target molecule.

Table 1: Examples of Chiral Pool Precursors in Piperidine Synthesis

Chiral PrecursorTarget Piperidine TypeKey TransformationReference
D-Alaninecis-2,6-DialkylpiperidinesCatalytic hydrogenation of a vinylogous lactam nih.gov
L-TyrosineIndole-derived heterocyclesOxidative dearomatization and conjugate addition nih.gov
Pyroglutamic Acidcis- and trans-2,5-Disubstituted Pyrrolidines (analogue)Lewis acid-mediated addition to a hemiaminal nih.gov

Asymmetric Catalysis in Piperidine Ring Construction

Catalytic asymmetric methods construct the chiral piperidine ring from achiral or prochiral precursors, offering high atom economy. A notable example is the rhodium(I)-catalyzed [2+2+2] cycloaddition, which can assemble polysubstituted piperidines from an alkyne, alkene, and isocyanate. nih.govnih.gov By employing a chiral ligand, this method achieves high enantioselectivity. The resulting product can then undergo further diastereoselective transformations, such as reduction, to install additional stereocenters. nih.gov

Organocatalysis also provides powerful tools for piperidine synthesis. For instance, a domino Michael addition/aminalization process catalyzed by a chiral prolinol derivative can form piperidine rings with up to four contiguous stereocenters from aldehydes and nitroolefins with excellent enantioselectivity. acs.org

Stereoselective Reductions and Aminations

This strategy introduces chirality by the stereoselective modification of a pre-formed, unsaturated heterocyclic ring. The asymmetric hydrogenation of substituted pyridinium salts or tetrahydropyridines is a common approach. For example, rhodium-catalyzed reductive transamination of pyridinium salts can produce a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. liverpool.ac.uk This method is tolerant of various functional groups, including those that are typically sensitive to reduction.

Furthermore, a C–H activation–cyclization–reduction cascade has been developed to create highly substituted 1,2,3,6-tetrahydropyridines. nih.gov This process involves a rhodium(I)-catalyzed C–H activation followed by a stereoselective reduction of an iminium intermediate with a borohydride reagent, yielding products with high diastereomeric purity. nih.gov

Diastereoselective Synthesis

Controlling the relative stereochemistry between substituents is crucial for synthesizing a specific diastereomer like (3R,6S)-1,6-Dimethylpiperidin-3-amine. Diastereoselective strategies often rely on substrate control, where existing stereocenters direct the formation of new ones, or reagent control, where a chiral reagent or catalyst dictates the stereochemical outcome.

A highly diastereoselective synthesis of both cis- and trans-2,4-disubstituted piperidines has been achieved through palladium-catalyzed Negishi coupling. thieme-connect.com The stereochemical outcome is controlled by the choice of the starting material; coupling of 4-substituted piperidin-2-ylzinc reagents yields cis-products, while 2-substituted piperidin-4-ylzinc reagents provide trans-products. thieme-connect.com This divergent approach is highly valuable for accessing different diastereomers. Similarly, methods for the stereoselective synthesis of cis-2,6-disubstituted piperidines have been developed, often involving the diastereoselective reduction of cyclic iminium intermediates. nih.gov

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create stereopure compounds. nih.gov Enzymes like transaminases, oxidases, and reductases are particularly useful for synthesizing chiral amines and heterocycles. acs.orgresearchgate.net

A powerful chemoenzymatic approach for preparing stereo-enriched piperidines involves the dearomatization of activated pyridines. nih.govacs.org This strategy employs a one-pot cascade reaction using an amine oxidase and an ene-imine reductase (EneIRED). The oxidase generates a dihydropyridinium intermediate, which is then stereoselectively reduced by the EneIRED to yield chiral piperidines. nih.gov Depending on the specific reductase enzyme used, either the (R) or (S) enantiomer can be produced with high enantiomeric excess. acs.org This method has been successfully applied to synthesize precursors for drugs like Preclamol and Niraparib. nih.gov

Table 2: Key Enzymes in Chemoenzymatic Piperidine Synthesis

Enzyme ClassFunctionApplicationReference
Amine Transaminase (ATA)Asymmetric amination of ketonesSynthesis of chiral amines from prochiral ketones acs.orgresearchgate.net
Amine Oxidase (AmOx)Oxidation of amines to iminesUsed in deracemization cascades nih.gov
Imine Reductase (IRED)Asymmetric reduction of iminesKey step in reductive amination and deracemization researchgate.netresearchgate.net
Ene-Imine Reductase (EneIRED)Stereoselective reduction of C=C and C=N bondsAsymmetric dearomatization of pyridiniums nih.govacs.org

Resolution Techniques for Enantiomeric Purity

When an asymmetric synthesis is not feasible or provides insufficient enantiopurity, resolution techniques are employed to separate a racemic mixture. Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, followed by separation through crystallization. nih.gov

Kinetic resolution is an alternative where one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantiopure starting material and the product. Enzymatic kinetic resolution (EKR) is particularly effective for amines and their precursors. nih.gov Lipases are commonly used to selectively acylate one enantiomer of a racemic amine or alcohol, leaving the other enantiomer unreacted. mdpi.comchimia.chnih.gov For example, lipase from Pseudomonas cepacia has been used to resolve amine precursors with excellent results. mdpi.com

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution. In DKR, the slower-reacting enantiomer is continuously racemized in situ. This allows for a theoretical yield of 100% of the desired enantiomerically pure product. Chemoenzymatic DKR often combines a lipase for the resolution step with a metal catalyst (e.g., palladium) for the racemization. chimia.ch

Classical Chiral Resolution Methods

Classical chiral resolution is a widely employed technique for the separation of enantiomers and diastereomers. This method typically involves the reaction of a racemic or diastereomeric mixture of an amine with a chiral resolving agent, most commonly a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

For a compound like 1,6-dimethylpiperidin-3-amine, which exists as a mixture of diastereomers, a chiral acid could be used to selectively crystallize the salt of the desired (3R,6S)-enantiomer. Commonly used chiral resolving agents for amines include derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.

The general process would involve:

Dissolving the diastereomeric mixture of 1,6-dimethylpiperidin-3-amine in a suitable solvent.

Adding a solution of a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid).

Allowing the diastereomeric salts to form and selectively crystallize.

Isolating the crystallized salt by filtration.

Liberating the desired enantiomerically enriched amine from the salt by treatment with a base.

Without specific literature, it is not possible to provide a data table detailing the efficiency of various resolving agents, solvents, and the resulting diastereomeric excess (d.e.) for the resolution of this compound.

Chromatographic Enantioseparation Techniques

Chromatographic methods offer a powerful alternative for the separation of stereoisomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are the most common techniques for the analytical and preparative separation of chiral amines.

The separation mechanism relies on the differential interactions between the enantiomers/diastereomers and the chiral selector immobilized on the stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® columns), are often effective for the separation of a wide range of chiral compounds, including substituted piperidines.

A hypothetical chromatographic separation would involve:

Column: A suitable chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and resolution.

The development of a specific method would require screening different CSPs and mobile phase compositions to achieve baseline separation of the (3R,6S) isomer from the other stereoisomers. Due to the lack of published methods, a data table with specific columns, mobile phases, flow rates, and resolution factors for this compound cannot be constructed.

Scalable Synthetic Protocols and Process Optimization

The development of a scalable synthetic protocol for this compound would likely focus on a diastereoselective synthesis to enrich the desired cis-isomer, followed by chiral resolution or asymmetric synthesis to isolate the (3R,6S) enantiomer.

A potential synthetic route could involve the diastereoselective reduction of a suitable precursor, such as a 1,6-dimethyl-Δ³-tetrahydropyridine derivative. The choice of reducing agent and reaction conditions would be critical to favor the formation of the cis-diastereomer.

Process optimization for large-scale synthesis would involve:

Starting Material Sourcing: Availability and cost of the starting materials.

Reaction Conditions: Optimization of temperature, pressure, reaction time, and catalyst loading to maximize yield and selectivity while ensuring safety and operational efficiency.

Work-up and Purification: Development of robust and scalable extraction, crystallization, and distillation procedures to isolate the product with high purity.

Waste Management: Minimizing waste streams and developing environmentally benign procedures.

As no specific scalable synthesis for this compound has been reported in the available literature, a detailed discussion of an optimized process with specific parameters and data is not possible.

Chemical Transformations and Derivatization of 3r,6s 1,6 Dimethylpiperidin 3 Amine

Functionalization of the Amine Moiety

The presence of two amine groups with different steric and electronic environments—a tertiary amine in the ring and a primary amine at the 3-position—is a key feature of (3R,6S)-1,6-Dimethylpiperidin-3-amine. This allows for a range of selective functionalization reactions. The exocyclic primary amine is generally more nucleophilic and sterically accessible, making it the primary site for reactions like alkylation, acylation, and the formation of amides and carbamates.

N-Alkylation and Acylation Reactions

N-Alkylation: The primary amine of piperidine (B6355638) derivatives can be readily N-alkylated using various alkylating agents. Standard procedures involve the reaction of the amine with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid. Bases such as potassium carbonate or triethylamine (B128534) are commonly employed in solvents like acetonitrile (B52724) or DMF. Reductive amination offers an alternative route, where the amine is treated with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. While specific studies on this compound are not extensively documented in publicly available literature, the principles of N-alkylation are well-established for related 3-aminopiperidine structures. For instance, in the synthesis of analogs of the drug Tofacitinib, the secondary amine on the piperidine ring is often alkylated after its initial formation.

N-Acylation: Acylation of the primary amine is a common transformation, leading to the formation of amides. This reaction is typically achieved by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. A prominent example of this type of reaction is seen in the synthesis of Tofacitinib, which involves the N-acylation of a related piperidine intermediate. In a key step, the secondary amine on the piperidine ring of methyl-((3R,4R)-4-methylpiperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine is acylated with cyanoacetic acid or its derivatives. This reaction is typically carried out in the presence of an organic base like triethylamine, DBU, or DIPEA in a polar protic solvent. thieme-connect.com

ReactantAcylating AgentBaseSolventProductReference
Methyl-((3R,4R)-4-methylpiperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine*Cyanoacetic acid derivativeTriethylamine, DBU, or DIPEAPolar Protic SolventTofacitinib thieme-connect.com

*Analogous reaction shown for a structurally similar compound.

Formation of Amides and Carbamates

Amides: As discussed in the previous section, amide formation is a straightforward functionalization of the primary amine. A wide variety of carboxylic acids can be coupled with the amine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). These methods provide a modular approach to introduce diverse functionalities onto the piperidine scaffold.

Carbamates: The primary amine can also be converted into a carbamate (B1207046), which is a common strategy for protecting amines during multi-step syntheses or for modulating the biological activity of the molecule. Carbamate formation is typically achieved by reacting the amine with a chloroformate (e.g., benzyl (B1604629) chloroformate, ethyl chloroformate) or a dicarbonate (B1257347) (e.g., di-tert-butyl dicarbonate, Boc2O). These reactions are generally performed in the presence of a base. Carbamates are valuable intermediates; for example, in various synthetic routes towards Tofacitinib, carbamate-protected piperidine derivatives are utilized. niscpr.res.inrsc.org The synthesis of the key intermediate (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine often proceeds from a precursor bearing a carbamate on the 3-amino group, which is later reduced. google.comresearchgate.net

Amine ReactantReagentConditionsProductReference
3-AminopyridineAlkyl halocarbonate (e.g., R-OCOCl)BasePyridin-3-ylcarbamate scientificupdate.com
(R)-3-AminopiperidineDi-tert-butyl dicarbonate (Boc2O)Base (e.g., Triethylamine), CH2Cl2(R)-tert-butyl piperidin-3-ylcarbamate niscpr.res.inrsc.org
AmineCO2, Alkyl HalideCs2CO3, TBAIN-Alkyl Carbamate thieme-connect.com

*General methods shown for related piperidine precursors.

Modifications of the Piperidine Ring System

The piperidine ring of this compound is a saturated heterocyclic system, and its modification is generally less straightforward than functionalizing the exocyclic amine. However, several strategies can be envisioned for altering the ring structure.

Electrophilic and Nucleophilic Substitutions

Electrophilic Substitutions: The piperidine ring is an electron-rich system due to the presence of the nitrogen atom. However, as a saturated ring, it does not undergo electrophilic aromatic substitution. Reactions with electrophiles are more likely to occur at the nitrogen atom. Electrophilic substitution on the carbon atoms of the ring is challenging and typically requires the formation of an enamine or enolate from a corresponding piperidone, which would necessitate prior oxidation of the piperidine ring. For instance, electrophilic fluorination has been achieved on a Boc-protected piperidone by first converting it to a silyl (B83357) enol ether and then reacting it with an electrophilic fluorine source like Selectfluor. nih.gov

Nucleophilic Substitutions: Nucleophilic substitution directly on the carbon atoms of the saturated piperidine ring is generally not feasible unless a suitable leaving group is present. Such reactions are more common on activated piperidine derivatives, such as those with a leaving group adjacent to the nitrogen (at the 2-position), which can be activated by the nitrogen atom to form an acyliminium ion intermediate. arkat-usa.org Another approach involves the nucleophilic ring-opening of activated intermediates like epoxides or aziridines fused to the piperidine ring. For example, the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine with various nucleophiles has been used to introduce substituents at the 4-position. scientificupdate.com

Ring Expansion and Contraction Methodologies

Ring Expansion: The six-membered piperidine ring can be expanded to a seven-membered azepane ring through various rearrangement reactions. One common method involves the treatment of 2-(hydroxymethyl)piperidines with reagents like diethylaminosulfur trifluoride (DAST), which can induce a ring expansion via an aziridinium (B1262131) intermediate. rsc.org The regioselectivity of such expansions can be influenced by substituents on the ring and the nitrogen atom. Stereoselective and regioselective ring expansions of piperidine derivatives have been developed to synthesize specific azepane structures. youtube.com Another strategy involves the oxidative cleavage of a diol derived from a cyclohexene (B86901) precursor, followed by a double reductive amination to form the azepane ring. thieme-connect.com

Ring Contraction: Conversely, the piperidine ring can be contracted to a five-membered pyrrolidine (B122466) ring. These transformations often proceed through rearrangement mechanisms. For instance, nucleophilic substitution at the 3-position of pyridines can sometimes lead to substituted pyrrolidines through an intermediate aziridine (B145994) formation. nih.gov More recently, photochemical methods have been developed for the ring contraction of N-acyl or N-sulfonyl piperidines to the corresponding pyrrolidines. researchgate.net Oxidative rearrangement of N-H piperidines using hypervalent iodine reagents has also been shown to yield pyrrolidine derivatives.

Reactivity and Reaction Mechanisms

The reactivity of this compound is governed by the interplay of its structural features. The primary exocyclic amine at C3 is the most reactive nucleophilic site due to its lower steric hindrance compared to the tertiary amine within the ring. Standard SN2-type reactions, such as N-alkylation and N-acylation, are expected to proceed readily at this position.

The stereochemistry of the molecule, with a (3R,6S) configuration, means that the methyl group at C6 and the amino group at C3 are on opposite faces of the ring (a pseudo-trans relationship). This arrangement can influence the approach of reagents and may have implications for the stereochemical outcome of reactions, particularly those involving the piperidine ring itself.

The N-methyl group on the piperidine nitrogen increases the basicity of this nitrogen atom compared to a secondary amine but also adds steric bulk. This tertiary amine can act as an internal base in certain reactions, potentially influencing reaction pathways.

Mechanistically, reactions involving the piperidine ring itself are more complex. Ring expansion and contraction reactions typically proceed through cationic intermediates, such as aziridinium ions, which are then opened by nucleophiles. The regioselectivity of these ring-opening steps is crucial and is dictated by both steric and electronic factors of the substituents on the piperidine ring. Nucleophilic substitutions on the ring itself would likely proceed via an SN2 mechanism if a good leaving group is present on a carbon atom, or through the formation of an iminium ion intermediate if the substitution is alpha to the nitrogen.

Application As a Chiral Building Block in Complex Molecule Synthesis

Utilization in Heterocyclic Compound Construction

The bifunctional nature of (3R,6S)-1,6-dimethylpiperidin-3-amine, possessing both a secondary amine within the piperidine (B6355638) ring and a primary amine substituent, makes it a versatile precursor for the synthesis of various fused and spirocyclic heterocyclic systems. The defined stereochemistry at the C3 and C6 positions allows for diastereoselective transformations, guiding the spatial orientation of newly formed rings.

Research has demonstrated the utility of substituted aminopiperidines in the construction of nitrogen-containing heterocycles. While specific studies detailing the extensive use of the (3R,6S)-1,6-dimethyl isomer are limited in publicly accessible literature, the principles of its application can be inferred from methodologies employing analogous structures. For instance, the primary amine can serve as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings such as pyrazines or imidazoles fused to the piperidine core. The secondary amine of the piperidine ring can participate in intramolecular cyclizations, further expanding the diversity of accessible heterocyclic scaffolds.

The diastereoselective synthesis of 2,3,6-trisubstituted piperidines highlights the importance of controlling stereochemistry in the construction of such building blocks, which are then poised for further elaboration into more complex heterocyclic systems.

Role in Multi-Step Total Synthesis Endeavors

In the realm of total synthesis, chiral building blocks like this compound are instrumental in achieving the synthesis of stereochemically complex natural products and pharmaceutical agents. The piperidine ring is a common motif in a vast array of alkaloids and other biologically active molecules. By starting with a pre-functionalized and stereochemically defined piperidine core, synthetic chemists can significantly shorten synthetic sequences and avoid challenging stereoselective steps later in the synthesis.

Strategic Incorporation into Novel Chemical Architectures

The development of novel chemical architectures with potential applications in medicinal chemistry and materials science often relies on the use of unique and well-defined building blocks. The rigid, chair-like conformation of the piperidine ring in this compound, combined with its specific substitution pattern, provides a three-dimensional scaffold that can be exploited to create novel molecular shapes.

The primary amine at the C3 position serves as a key handle for derivatization, allowing for the attachment of various pharmacophores or functional groups through amide bond formation, reductive amination, or other nitrogen-based chemistries. The methyl groups at C1 and C6 influence the steric environment around the piperidine ring, which can be strategically used to control the conformation of the final molecule and its interactions with biological targets.

The design and synthesis of 3-D building blocks for medicinal chemistry often focus on creating scaffolds that can present functional groups in a well-defined spatial arrangement. The stereochemistry of this compound provides such a scaffold, enabling the exploration of new regions of chemical space and the development of molecules with novel biological activities.

Computational Chemistry and Molecular Modeling of 3r,6s 1,6 Dimethylpiperidin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. researchgate.netmdpi.compageplace.de For (3R,6S)-1,6-Dimethylpiperidin-3-amine, these calculations can provide a deep understanding of its intrinsic reactivity and behavior at a molecular level.

DFT calculations can be employed to determine the electronic structure of this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability. researchgate.net

Based on studies of similar aminopiperidines, the HOMO of this compound is expected to be localized primarily on the nitrogen atoms, particularly the more accessible amine group at the 3-position. The LUMO would likely be distributed across the sigma anti-bonding orbitals of the piperidine (B6355638) ring.

Various reactivity descriptors can be calculated from these orbital energies to predict how the molecule will interact with other chemical species. scirp.orgscirp.org These descriptors provide a quantitative measure of chemical reactivity and selectivity.

Table 1: Predicted Reactivity Descriptors for this compound (Illustrative Values)

Descriptor Formula Predicted Value (Illustrative) Interpretation
Ionization Potential (I) I ≈ -EHOMO ~ 8.5 eV Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO ~ 1.2 eV Energy released upon gaining an electron.
Electronegativity (χ) χ = (I + A) / 2 ~ 4.85 eV Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 ~ 3.65 eV Resistance to change in electron distribution.
Global Softness (S) S = 1 / (2η) ~ 0.14 eV-1 Measure of polarizability.

Note: These values are hypothetical and based on typical ranges observed for similar small organic molecules. Actual values would require specific DFT calculations.

The piperidine ring exists in a dynamic equilibrium of various conformations, with the chair form being the most stable. acs.org For this compound, there are two possible chair conformations resulting from ring inversion. Energy minimization calculations using DFT can predict the most stable conformation by determining the geometry with the lowest potential energy.

In the case of this compound, the substituents (two methyl groups and an amine group) can occupy either axial or equatorial positions. The thermodynamically most stable conformer will have the bulkier substituents in the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. acs.org

Transition state analysis can be used to calculate the energy barrier for the ring inversion process. researchgate.net This provides insight into the conformational flexibility of the molecule, a critical factor in how it interacts with biological targets. For N-methylpiperidine, this barrier is known to be around 6.1 kcal/mol for nitrogen inversion and 10.4 kcal/mol for ring reversal. acs.org Similar values would be expected for the target molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights that are not available from static quantum chemical calculations. researchgate.net By simulating the motion of atoms and molecules, MD can reveal conformational changes, interactions with solvent, and binding dynamics with target proteins. researchgate.netnih.gov

For this compound, an MD simulation in an explicit solvent (like water) would illustrate how the molecule tumbles and changes conformation in a physiological environment. Key analyses from such a simulation would include:

Root-Mean-Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Hydrogen Bonding Analysis: To quantify the interactions between the amine groups and surrounding water molecules.

Solvent Accessible Surface Area (SASA): To determine which parts of the molecule are exposed to the solvent and available for interaction. researchgate.net

If a biological target is known, MD simulations of the ligand-protein complex can elucidate the stability of the binding pose, identify key interacting residues, and estimate the binding free energy. nih.gov

Advanced Molecular Fingerprinting for Structural Comparison

Molecular fingerprints are digital representations of a molecule's structure, typically a series of bits where each bit corresponds to the presence or absence of a particular substructural feature. youtube.com These fingerprints allow for rapid screening of large chemical databases to find molecules with similar structures.

For this compound, various types of fingerprints can be generated:

Topological Fingerprints: Encode the 2D graph structure of the molecule.

MACCS Keys: A set of 166 predefined structural features.

Extended-Connectivity Fingerprints (ECFPs): Circular fingerprints that encode information about the atomic environment around each atom up to a certain radius.

These fingerprints are essential for similarity searching, clustering, and as input for Quantitative Structure-Activity Relationship (QSAR) models. By comparing the fingerprint of this compound to databases of known active compounds, one could hypothesize potential biological activities.

Ligand Design Principles from Computational Analysis

The ultimate goal of computational analysis in medicinal chemistry is to derive principles for designing new, more effective ligands. plos.org The piperidine scaffold is highly valued because its non-planar structure allows for precise positioning of substituents to interact with specific pockets in a protein's binding site. nih.gov

Computational studies on piperidine-based ligands have revealed several key design principles:

Stereochemistry is Crucial: The stereochemistry of substituents on the piperidine ring can dramatically affect binding affinity and biological activity. nih.gov For this compound, the specific R and S configurations dictate a precise 3D arrangement of the methyl and amine groups.

Vector Space: The piperidine ring provides multiple "exit vectors" for substituents, allowing chemists to probe different regions of a binding site. whiterose.ac.uk

Modulation of Physicochemical Properties: N-alkylation (like the N-methyl group present in the target molecule) can influence a compound's basicity (pKa), lipophilicity (logP), and metabolic stability. nih.govnih.gov Computational models can predict these properties to guide the design of molecules with better drug-like characteristics.

By combining quantum chemical calculations, MD simulations, and QSAR studies on a series of analogs, researchers can build robust models that correlate structural features with activity, leading to the rational design of novel therapeutics. nih.govresearchgate.net

Analytical Method Development for Chiral Piperidine Amines

Spectroscopic Characterization Techniques

Spectroscopic methods provide foundational information on the molecular structure, connectivity, and absolute stereochemistry of (3R,6S)-1,6-Dimethylpiperidin-3-amine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the constitution of this compound. A combination of ¹H and ¹³C NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework.

In ¹H NMR, the chemical shifts and coupling patterns of the protons on the piperidine (B6355638) ring are diagnostic. The protons adjacent to the nitrogen atom (C2 and C6) are expected to appear downfield due to the electron-withdrawing effect of the nitrogen. researchgate.netacs.org The N-methyl and C6-methyl groups will present as distinct singlets or doublets, respectively, and their integration values confirm the substitution pattern.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. acs.orgresearchgate.netorganicchemistrydata.org The chemical shifts of the piperidine ring carbons (C2-C6), the N-methyl carbon, and the C6-methyl carbon are characteristic and confirm the gross structure. researchgate.net

To determine enantiomeric purity via NMR, a chiral derivatizing agent (CDA) such as Mosher's acid or a chiral solvating agent (CSA) can be employed. nih.govrsc.orgwikipedia.org Reaction of the amine with a CDA creates a mixture of diastereomers, which will exhibit distinct and resolvable signals in the NMR spectrum, allowing for the quantification of each stereoisomer. wikipedia.orgresearchgate.netacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃ ~2.3 ~46
H-2 ~2.8 (ax), ~2.2 (eq) ~65
H-3 ~2.9 ~50
H-4 ~1.7 (ax), ~1.4 (eq) ~25
H-5 ~1.6 (ax), ~1.3 (eq) ~34
H-6 ~2.5 ~58
C6-CH₃ ~1.1 ~22

Note: Predicted values are based on typical shifts for N-methyl and C-methyl substituted piperidine rings and may vary based on solvent and other experimental conditions. acs.orgresearchgate.netchemicalbook.com

Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers valuable structural information. For piperidine derivatives, a characteristic fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom. quizlet.com This would result in the loss of the methyl group at the C6 position or cleavage of the ring, leading to predictable fragment ions that help confirm the connectivity of the molecule. scielo.bracs.org For instance, a primary fragmentation could involve the loss of a methyl radical (•CH₃) from the C6 position, followed by further ring fragmentation. quizlet.comnih.gov

Chromatographic Purity and Stereoisomeric Excess Determination

Chromatographic methods are essential for separating the target compound from impurities and its other stereoisomers, allowing for precise quantification of purity and stereoisomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for separating and quantifying the stereoisomers of this compound. Due to the lack of a strong UV chromophore in the native molecule, a pre-column derivatization step is often necessary to allow for UV detection. Derivatization with an agent like p-toluenesulfonyl chloride introduces a chromophore, enabling sensitive detection.

The separation is achieved on a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak) or a crown ether-based column. wiley.comphenomenex.com These phases create a chiral environment where the different stereoisomers interact with varying affinities, leading to different retention times and enabling their separation. The method is validated according to ICH guidelines to ensure it is simple, precise, and robust for quantifying stereoisomeric impurities.

Table 2: Example Chiral HPLC Method Parameters

Parameter Condition
Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Detection UV at 228 nm (after derivatization)
Derivatizing Agent p-Toluenesulfonyl Chloride (PTSC)

Note: This method is adapted from a validated procedure for the closely related piperidin-3-amine (B1201142) and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides another powerful approach for purity and stereoisomer analysis, combining the high separation efficiency of GC with the definitive identification capabilities of MS. chromatographyonline.com Similar to HPLC, direct analysis of the polar amine is challenging due to poor peak shape and potential column adsorption. nih.govsemanticscholar.org

Therefore, derivatization is required to increase the volatility and thermal stability of the analyte. phenomenex.comsigmaaldrich.com Common derivatization approaches for amines include acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with BSTFA). phenomenex.comwiley.comnih.gov The resulting derivative is then analyzed on a capillary column containing a chiral stationary phase, often based on derivatized cyclodextrins. chromatographyonline.comwiley.com This allows for the separation of the diastereomeric derivatives of the different stereoisomers, which can then be identified and quantified by the mass spectrometer.

Table 3: Example Chiral GC-MS Method Parameters

Parameter Condition
Derivatizing Agent Trifluoroacetic Anhydride (B1165640) (TFAA)
Column Cyclodextrin-based chiral capillary column (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin)
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Optimized gradient (e.g., 100°C to 250°C)
Detector Mass Spectrometer (Scan or SIM mode)

Note: This represents a general approach for chiral amine analysis and requires specific method development for the target compound. wiley.comnih.gov

Compound Names

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
p-Toluenesulfonyl chloride
Trifluoroacetic anhydride
Diethylamine
Ethanol
Mosher's acid

Structure Activity Relationship Sar Studies on Piperidine Derivatives

Methodological Approaches to SAR Elucidation

The elucidation of structure-activity relationships is a multifaceted process that employs both experimental and computational methodologies to unravel how chemical structure dictates biological function. These approaches are critical for transforming a biologically active compound into a viable drug candidate.

Experimental approaches form the bedrock of SAR studies. The systematic synthesis of analogs of a lead compound, such as (3R,6S)-1,6-Dimethylpiperidin-3-amine, allows for the exploration of chemical space around the core scaffold. Modifications can include altering the substituents on the piperidine (B6355638) ring, changing their position, and varying the stereochemistry. Each synthesized analog is then subjected to a battery of biological assays to determine its potency, selectivity, and efficacy at a specific biological target. High-throughput screening methods enable the rapid evaluation of large libraries of these analogs, accelerating the identification of key structural features that govern activity.

Complementing these experimental techniques are powerful computational methods. Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. By analyzing a dataset of compounds with known activities, QSAR models can predict the activity of novel, untested molecules, thereby prioritizing synthetic efforts. These models utilize a wide array of molecular descriptors that quantify various aspects of a molecule's structure, including its electronic, steric, and hydrophobic properties.

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, provide a three-dimensional perspective of ligand-receptor interactions. Docking studies can predict the preferred binding orientation of a ligand, like an analog of this compound, within the active site of a target protein. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. Molecular dynamics simulations can further explore the dynamic nature of these interactions over time, providing insights into the stability of the ligand-protein complex.

Impact of Stereochemistry on Molecular Recognition

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For a molecule with multiple chiral centers, such as this compound, the specific stereoisomer can exhibit vastly different pharmacological profiles. This is because biological macromolecules, like receptors and enzymes, are themselves chiral and create a chiral environment for ligand binding.

The differential activity of stereoisomers is a well-established principle in pharmacology. Often, only one enantiomer (the eutomer) of a chiral drug is responsible for the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even contribute to undesirable side effects. The interaction between a chiral ligand and its receptor is often likened to a key fitting into a lock, where a precise three-dimensional match is required for optimal binding and subsequent biological response.

In the context of this compound, the "R" configuration at the 3-position and the "S" configuration at the 6-position define a specific spatial arrangement of the amino and methyl groups on the piperidine ring. This specific arrangement dictates how the molecule presents its functional groups for interaction with a biological target. A change in the stereochemistry at either of these centers would result in a different diastereomer, which would likely exhibit a different binding affinity and biological activity.

The following interactive table illustrates the hypothetical impact of stereochemistry on the receptor binding affinity of 1,6-dimethylpiperidin-3-amine analogs. The data is based on general principles of stereoselectivity observed in piperidine derivatives and is for illustrative purposes.

CompoundStereochemistryReceptor Binding Affinity (Ki, nM)
Analog 1(3R,6S)10
Analog 2(3S,6R)150
Analog 3(3R,6R)500
Analog 4(3S,6S)800

Rational Design Principles for Piperidine-Based Scaffolds

The rational design of novel drug candidates based on a privileged scaffold like piperidine involves a strategic and iterative process of structural modification guided by SAR data and computational modeling. The goal is to optimize the pharmacological properties of a lead compound, such as this compound, to enhance its potency, selectivity, and drug-like characteristics.

One of the primary strategies in rational design is the modification of substituents on the piperidine ring. For this compound, key positions for modification would include the nitrogen atom (position 1), the carbon bearing the amino group (position 3), and the carbon bearing the methyl group (position 6).

N-Substitution: The methyl group on the nitrogen atom can be replaced with a variety of other alkyl or aryl groups to explore the impact on binding affinity and selectivity. The nature of this substituent can influence the basicity of the nitrogen and its ability to form hydrogen bonds or engage in hydrophobic interactions.

C3-Amine Modification: The primary amine at the 3-position is a critical functional group that can participate in hydrogen bonding and ionic interactions with the target receptor. It can be acylated, alkylated, or incorporated into larger functional groups to probe the steric and electronic requirements of the binding pocket.

C6-Methyl Modification: The methyl group at the 6-position influences the conformational preference of the piperidine ring and can have a significant impact on how the molecule fits into the binding site. Replacing this methyl group with other substituents of varying size and electronics can provide valuable SAR information.

The following interactive data table presents hypothetical biological activity data for a series of analogs of this compound, illustrating the principles of rational design. The data is conceptual and intended to demonstrate SAR trends.

CompoundN1-SubstituentC6-SubstituentBiological Activity (IC50, nM)
Analog A (Lead)-CH3-CH350
Analog B-H-CH3200
Analog C-CH2CH3-CH335
Analog D-CH3-H150
Analog E-CH3-CH2CH380

Computational tools play a crucial role in guiding these design efforts. By building a pharmacophore model based on the known active compounds, medicinal chemists can identify the key structural features required for activity. This model can then be used to virtually screen large compound libraries to identify novel scaffolds that fit the pharmacophore. Furthermore, structure-based drug design, which utilizes the three-dimensional structure of the target protein, allows for the design of ligands that have a high degree of complementarity to the binding site, leading to improved potency and selectivity.

Catalysis and Ligand Design Involving Dimethylpiperidine Scaffolds

(3R,6S)-1,6-Dimethylpiperidin-3-amine as a Chiral Ligand

There is no available research detailing the synthesis of chiral ligands derived from this compound or its direct application as a ligand in catalytic systems.

Application in Asymmetric Catalytic Reactions

No documented examples of this compound being used as a catalyst or ligand in any form of asymmetric synthesis were identified. Consequently, no data on reaction types, substrates, yields, or enantiomeric excess exists to be presented.

Mechanistic Insights into Chiral Induction

In the absence of any application in asymmetric catalysis, there are no studies on the mechanism of chiral induction involving this compound. Research into transition state models, non-covalent interactions, or other factors influencing stereochemical outcomes is not available.

Theoretical Biosynthetic Pathways of Piperidine Alkaloids with Structural Analogy

Overview of Piperidine (B6355638) Alkaloid Biosynthesis

Piperidine alkaloids represent a diverse class of naturally occurring compounds characterized by a piperidine ring skeleton. Their biosynthesis in nature follows several distinct pathways, primarily originating from either amino acids or polyketides. The specific pathway utilized by an organism dictates the substitution pattern and complexity of the final alkaloid.

The most common biosynthetic route starts with the amino acid L-lysine. ontosight.aiimperial.ac.uk In this pathway, lysine (B10760008) undergoes a series of enzymatic transformations, typically initiated by decarboxylation to form cadaverine (B124047). pathbank.org Subsequent oxidative deamination of cadaverine yields 5-aminopentanal, which spontaneously cyclizes to form the cyclic imine, Δ¹-piperideine. This imine serves as a key intermediate, which can be further modified through reduction, oxidation, or substitution reactions to generate a variety of simple piperidine alkaloids.

Alternatively, some piperidine alkaloids, particularly those with alkyl side chains, are derived from a polyketide pathway. frontiersin.org This route involves the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, by a polyketide synthase (PKS) enzyme. researchgate.net The resulting polyketo chain is then subjected to a transamination reaction, where an amino group is introduced from a donor like L-alanine, followed by cyclization and reduction to form the piperidine ring. researchgate.net The biosynthesis of coniine in poison hemlock is a well-studied example of this pathway. researchgate.net Other amino acids, such as ornithine and arginine, can also serve as precursors for related heterocyclic alkaloids like pyridine (B92270) and tropane (B1204802) structures. ontosight.aipathbank.org

Hypothetical Biosynthetic Routes to (3R,6S)-1,6-Dimethylpiperidin-3-amine Core Structure

The biosynthesis of the specific compound this compound has not been elucidated. However, based on known pathways for structurally analogous piperidine alkaloids, a plausible biosynthetic route can be hypothesized. A polyketide-based pathway appears more likely than a direct lysine-derived route due to the specific substitution pattern (a methyl group at C6 and an amine at C3).

A hypothetical pathway could be initiated by a Type I Polyketide Synthase (PKS). This pathway would likely involve the following key steps:

Chain Assembly: The process would begin with a starter unit, likely propionyl-CoA, to account for the methyl group at the C6 position of the final structure. This starter unit undergoes two successive condensation reactions with malonyl-CoA as the extender unit, catalyzed by the PKS. This sequence assembles a 6-carbon polyketo chain.

Reductive and Dehydrative Modifications: During the chain elongation process, the PKS may contain specific domains (ketoreductase, dehydratase) that selectively reduce the keto group at what will become the C5 position.

First Transamination (C3-amine): Following the release of the completed polyketo chain from the PKS, a stereoselective aminotransferase enzyme would catalyze the transfer of an amino group from a donor molecule (e.g., L-glutamate or L-alanine) to the keto group at the C3 position. This enzymatic step is crucial for establishing the (R) configuration at this chiral center.

Second Transamination and Cyclization (Ring Formation): A second aminotransferase reaction would introduce a nitrogen atom at the C6 position. This is followed by a spontaneous or enzyme-catalyzed intramolecular cyclization (Mannich-type reaction) between the newly formed C6-amine and the aldehyde at the C2 position, forming a cyclic imine intermediate.

Stereoselective Reduction: An imine reductase (IRED), dependent on a cofactor like NADPH, would then reduce the cyclic imine bond. This reduction must be stereospecific to establish the (S) configuration at the C6 position, resulting in a cis-relationship between the C3-amine and the C6-methyl group.

N-Methylation: The final step would involve the N-methylation of the piperidine ring nitrogen. This reaction is catalyzed by an N-methyltransferase, which utilizes S-adenosyl methionine (SAM) as the methyl group donor, yielding the final product, this compound.

Enzymatic Transformations Involved in Chiral Piperidine Formation

The formation of a specific stereoisomer like this compound requires a suite of highly selective enzymes to control the stereochemistry at each chiral center. The development of chemo-enzymatic cascades for synthesizing chiral piperidines highlights the importance of specific enzyme classes in achieving high enantioselectivity. acs.orgnih.govresearchgate.net Based on these known enzymatic capabilities, the key transformations for establishing the desired stereochemistry in the hypothetical pathway would be catalyzed by the enzymes detailed below.

Enzyme ClassReaction CatalyzedRole in Biosynthesis of this compound
Polyketide Synthase (PKS) Sequential condensation of acyl-CoA unitsAssembles the initial carbon backbone. The choice of a propionyl-CoA starter unit determines the presence of the C6-methyl group. frontiersin.orgresearchgate.net
Aminotransferase (Transaminase) Reductive amination of a ketoneIntroduces the C3-amino group stereoselectively, establishing the (3R) configuration. researchgate.net
Imine Reductase (IRED) / Dehydrogenase Asymmetric reduction of a C=N bondReduces the cyclic imine intermediate in a stereospecific manner to set the (6S) configuration, ensuring the cis relationship between the C3 and C6 substituents. researchgate.net
N-Methyltransferase (MT) Transfer of a methyl group to a nitrogen atomCatalyzes the final N-methylation of the piperidine ring nitrogen using S-adenosyl methionine (SAM) as a cofactor. ontosight.airesearchgate.net
Oxidoreductases Oxidation/ReductionMay be involved in tailoring steps, such as the initial formation of imine precursors from amines for subsequent stereoselective reduction. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the enantioselective synthesis routes for (3R,6S)-1,6-Dimethylpiperidin-3-amine, and how can stereochemical purity be ensured?

  • Methodological Answer : Enantioselective synthesis often involves chiral catalysts or resolving agents. For piperidine derivatives, asymmetric hydrogenation of imines or reductive amination using chiral auxiliaries (e.g., (R)- or (S)-proline) can yield stereochemical control . Post-synthesis, chiral HPLC or NMR with chiral shift reagents (e.g., europium complexes) should be used to confirm enantiomeric excess. X-ray crystallography is definitive for absolute configuration validation .

Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., piperidine ring protons at δ 1.5–3.5 ppm, amine protons at δ 1.0–2.5 ppm). 2D techniques (COSY, HSQC) resolve coupling patterns and verify substitution positions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C7_7H16_{16}N2_2), while fragmentation patterns differentiate regioisomers .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials to minimize oxidation and photodegradation. Purity should be monitored periodically via TLC or HPLC, especially if used in sensitive biological assays .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the biological activity of this compound against neurological targets?

  • Methodological Answer :

  • Target Selection : Prioritize receptors like sigma-1 or NMDA, where piperidine derivatives show affinity. Use PDB structures (e.g., 6VMS for sigma-1) .
  • Docking Software : AutoDock Vina or Schrödinger Suite with OPLS4 force field. Validate docking protocols using co-crystallized ligands (RMSD < 2.0 Å).
  • Free Energy Calculations : MM-GBSA or PMF analysis to rank binding affinities. Correlate with in vitro assays (e.g., radioligand displacement) .

Q. What strategies resolve contradictory data in cytotoxicity assays for this compound?

  • Methodological Answer :

  • Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. SH-SY5Y), passage numbers, and incubation times. Replicate with orthogonal methods (MTT, resazurin, ATP luminescence) .
  • Metabolic Stability : Check for time-dependent degradation using LC-MS. Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle) .

Q. How can reaction conditions be optimized to scale up synthesis without compromising stereoselectivity?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C, Raney Ni, or chiral catalysts (e.g., Ru-BINAP) for hydrogenation efficiency. Monitor pressure (1–10 bar H2_2) and solvent effects (MeOH vs. THF) .
  • Continuous Flow Systems : Microreactors reduce side reactions and improve yield. Use inline FTIR or UV monitoring for real-time stereochemical analysis .

Key Research Gaps and Recommendations

  • Stereochemical Stability : Investigate racemization under physiological conditions using circular dichroism (CD) .
  • Target Selectivity : Screen against off-target receptors (e.g., opioid, adrenergic) to assess specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.